molecular formula C13H26O6 B14492352 4,4-Bis(tert-butylperoxy)pentanoic acid CAS No. 64910-78-7

4,4-Bis(tert-butylperoxy)pentanoic acid

Cat. No.: B14492352
CAS No.: 64910-78-7
M. Wt: 278.34 g/mol
InChI Key: JDMGLOQMGRRGRD-UHFFFAOYSA-N
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Description

4,4-Bis(tert-butylperoxy)pentanoic acid is an organic peroxide compound with the molecular formula C13H26O6. It is known for its strong oxidizing properties and is commonly used as a radical initiator in polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)pentanoic acid typically involves the reaction of tert-butyl hydroperoxide with a suitable carboxylic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(tert-butylperoxy)pentanoic acid primarily undergoes oxidation reactions due to its peroxide functional groups. It can also participate in radical-induced polymerization reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Bis(tert-butylperoxy)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(tert-butylperoxy)pentanoic acid involves the generation of free radicals upon decomposition. These radicals initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The peroxide groups in the compound are responsible for its strong oxidizing properties, which are harnessed in various chemical reactions .

Comparison with Similar Compounds

  • Butyl 4,4-bis(tert-butylperoxy)pentanoate
  • 4-tert-Butylphenol

Comparison: 4,4-Bis(tert-butylperoxy)pentanoic acid is unique due to its dual peroxide groups, which provide strong oxidizing capabilities and make it an effective radical initiator. In comparison, butyl 4,4-bis(tert-butylperoxy)pentanoate has similar peroxide functionalities but differs in its ester group, affecting its reactivity and applications. 4-tert-Butylphenol, on the other hand, lacks the peroxide groups and is primarily used as a polymer chain stopper .

Properties

CAS No.

64910-78-7

Molecular Formula

C13H26O6

Molecular Weight

278.34 g/mol

IUPAC Name

4,4-bis(tert-butylperoxy)pentanoic acid

InChI

InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-8-10(14)15)19-17-12(4,5)6/h8-9H2,1-7H3,(H,14,15)

InChI Key

JDMGLOQMGRRGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C)(CCC(=O)O)OOC(C)(C)C

Origin of Product

United States

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